2-(phenoxymethyl)-1-propyl-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(phenoxymethyl)-1-propylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-12-19-16-11-7-6-10-15(16)18-17(19)13-20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPRUKDIMJMZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323431 | |
| Record name | 2-(phenoxymethyl)-1-propylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
378752-35-3 | |
| Record name | 2-(phenoxymethyl)-1-propylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-1-propyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other reagents. One common method involves the reaction of o-phenylenediamine with phenoxyacetic acid under acidic conditions to form the benzimidazole ring . The propyl group can be introduced through alkylation reactions using propyl halides or other suitable alkylating agents.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(phenoxymethyl)-1-propyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized substituents.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups.
Scientific Research Applications
2-(phenoxymethyl)-1-propyl-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-1-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells . The compound may bind to DNA, RNA, or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pharmacological Activity
Anticonvulsant Activity
- Target Compound : Predicted activity based on structural similarity to 25g and 25j (Shaharyar et al.), which showed protection indices (PI) of 40.5 and 24.7, surpassing phenytoin (PI = 6.2) . The propyl chain may enhance metabolic stability compared to shorter alkyl chains.
- Comparators: 25g and 25j: Nitro (NO₂) and fluorine (F) substituents on the phenyl ring enhance electron-withdrawing effects, increasing anticonvulsant potency and reducing neurotoxicity (TD₅₀ > 500 mg/kg) . Ethyl/phenyl derivatives: Lower PI values (e.g., phenytoin PI = 6.2) due to lack of optimized substituents .
Antimicrobial Activity
- Target Compound: Likely active against Mycobacterium tuberculosis (as seen in phenoxymethyl derivatives at 1 µg/mL) but may lack broad-spectrum antifungal activity compared to chloromethyl analogs .
- Comparators: 2-Chloromethyl derivatives: Higher activity against Aspergillus niger but increased toxicity . 1-Alkyl-2-phenoxymethyl analogs: Moderate activity against Candida albicans but poor solubility due to longer alkyl chains .
Physicochemical and Pharmacokinetic Properties
Table 2: Property Comparison
| Property | 2-(Phenoxymethyl)-1-propyl-1H-benzimidazole | 25g/25j (Shaharyar et al.) | 2-Chloromethyl Derivatives |
|---|---|---|---|
| LogP (lipophilicity) | ~3.5 (moderate) | ~2.8 (hydrazide reduces) | ~2.0 (polar chloro group) |
| Solubility (aqueous) | Low (propyl chain) | Moderate (hydrazide) | Low |
| Metabolic Stability | High (stable ether bond) | Moderate | Low (reactive chloro) |
| Bioavailability | Predicted 40–50% | 30–40% | <30% |
- Electron Effects: The phenoxymethyl group’s ether oxygen provides moderate electron-withdrawing effects, enhancing receptor binding but less than NO₂/F substituents in 25g/25j .
Biological Activity
2-(Phenoxymethyl)-1-propyl-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{16}H_{18}N_{2}O
- Molecular Weight : 270.33 g/mol
This compound features a benzimidazole core with a phenoxymethyl and propyl substituent, which contributes to its unique biological profile.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study highlighted that certain benzimidazole compounds demonstrated potent antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and others. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways such as the mTOR pathway .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | MDA-MB-231 | 8 | Apoptosis induction |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Notably, it has been tested against strains like Staphylococcus aureus and Escherichia coli, with varying degrees of effectiveness.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Reference Compound | Result |
|---|---|---|---|
| Staphylococcus aureus | 4 | Amikacin | Significant inhibition |
| Escherichia coli | TBD | Gentamycin | Moderate activity observed |
Anti-inflammatory Activity
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models . The specific anti-inflammatory mechanisms of this compound require further exploration.
Case Studies
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including this compound. For instance, a recent study synthesized a series of N-alkylated benzimidazoles and assessed their biological activities. The results indicated promising anticancer and antimicrobial effects, supporting the potential therapeutic applications of these compounds .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Variations in substituents at different positions on the benzimidazole ring can significantly influence their pharmacological properties. Understanding these relationships is crucial for designing more effective compounds with enhanced bioactivity.
Key Findings:
- Substituents such as phenoxymethyl enhance antimicrobial activity.
- Propyl groups may contribute to improved lipophilicity, aiding in membrane penetration.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 2-(phenoxymethyl)-1-propyl-1H-benzimidazole, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Solvent-free one-pot synthesis using trifluoroacetic acid (TFA) as an organocatalyst is highly efficient, achieving yields >90% under mild conditions (80–90°C, 3–5 hours). Key steps include condensation of o-phenylenediamine with substituted aldehydes and phenoxymethyl precursors. Optimization involves adjusting molar ratios (1:1.2 for amine:aldehyde) and monitoring reaction progress via TLC (Rf = 0.42–0.45 in n-hexane:EtOAc) . Alternative routes use microwave-assisted catalysis (e.g., Pd(OAc)₂ with silyl-substituted benzimidazoles) to reduce reaction time by 50% while maintaining yields .
Q. How can researchers verify the structural integrity and purity of synthesized this compound?
- Methodological Answer : Multi-modal characterization is critical:
- 1H/13C NMR : Confirm substitution patterns (e.g., δ 7.77–7.12 ppm for aromatic protons, δ 152.86 ppm for carbonyl carbons) and alkyl chain integration (δ 3.76 ppm for OCH₃ groups) .
- LCMS/HRMS : Validate molecular weight (e.g., m/z 254.51 [M-H⁺]) and isotopic patterns .
- FT-IR : Identify key functional groups (e.g., N-H stretches at 3,400–3,200 cm⁻¹, C=N vibrations at 1,620–1,580 cm⁻¹) .
- Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N/O values .
Q. What in vitro models are recommended for preliminary antimicrobial screening of benzimidazole derivatives?
- Methodological Answer : Use agar diffusion assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined via broth microdilution (concentration range: 1–100 µg/mL). Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO ≤1%) are essential to validate results .
Advanced Research Questions
Q. How can contradictory data in biological activity (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?
- Methodological Answer :
- Dose-Response Analysis : Establish IC₅₀ values for cytotoxicity (e.g., using MTT assays on HEK-293 cells) and compare with MICs to calculate selectivity indices (SI = IC₅₀/MIC). SI >10 indicates therapeutic potential .
- SAR Studies : Modify substituents (e.g., halogenation at the 4-position of the phenoxymethyl group) to enhance target specificity. For example, bromine substitution increases antibacterial activity (MIC 8 µg/mL) but may reduce solubility, requiring co-solvent optimization .
Q. What computational strategies are effective for predicting the electronic structure and binding affinity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap <4 eV suggests high reactivity) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., S. aureus DNA gyrase). Docking scores ≤-7.0 kcal/mol indicate strong binding; validate with MD simulations (RMSD <2 Å over 100 ns) .
Q. How can synthetic routes be adapted to improve thermal stability and formulation compatibility?
- Methodological Answer :
- N-Alkylation : Introduce propyl groups via nucleophilic substitution (e.g., 1-benzyl-1H-benzimidazole derivatives) to enhance melting points (>240°C) and reduce hygroscopicity .
- Cubogel Formulation : Encapsulate the compound in glyceryl monooleate-based cubosomes (particle size 100–200 nm) for sustained topical release. Optimize hydrogel viscosity (10–15 Pa·s) using carbopol 934 .
Q. What analytical techniques are recommended for studying degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to oxidative (3% H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation products via UPLC-PDA (λ = 254 nm) and identify fragments using Q-TOF-MS/MS .
- QSRR Modeling : Correlate retention times (e.g., HPLC tR = 12.5 min) with descriptors like logP and polar surface area to predict stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
